Cas no 20933-67-9 (2-Thioxothiazolidine-4-carboxylic Acid)

2-Thioxothiazolidine-4-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 2-Thioxothiazolidine-4-carboxylic Acid

- 2-Thioxothiazolidine

- 2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid

- Thiazolidine-2-thione-4-carboxylic Acid

- 2-Thioxo-4-thiazolidinecarboxylic acid

- 2-sulfanylidene-1, 3-thiazolidine-4-carboxylic acid

- (R)-Thiazolidine-2-thione-4-carboxylic Acid

- CHEBI:166452

- VU0421976-2

- 2-Thioxo-1,3-thiazolidine-4-carboxylic acid #

- DTXSID20943223

- 2-thiazolidinethione-4-carboxylic acid

- (R)-2-Thioxo-4-thiazolidinecarboxylic Acid

- 2-sulanylidene-1,3-thiazolidine-4-carboxylic acid

- FT-0675200

- SB45095

- J-013727

- 4-Thiazolidinecarboxylic acid, 2-thioxo-

- AKOS016328777

- AKOS002298899

- SCHEMBL3892885

- 2-Thiothiazolidine-4-carboxylic acid

- 4-carboxythiazolidine-2-thione

- 2-mercaptothiazoline-4-carboxylic acid

- 20933-67-9

- F3339-0170

-

- インチ: InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)

- InChIKey: SQUOCHQOQMZGQP-UHFFFAOYSA-N

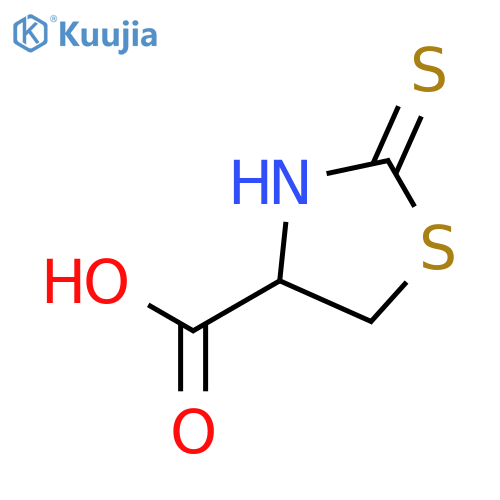

- ほほえんだ: C1C(NC(=S)S1)C(=O)O

計算された属性

- せいみつぶんしりょう: 162.97600

- どういたいしつりょう: 162.976

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 107A^2

じっけんとくせい

- 密度みつど: 1.65

- ゆうかいてん: 170-172°C

- ふってん: 359.4°Cat760mmHg

- フラッシュポイント: 171.1°C

- 屈折率: 1.717

- PSA: 106.72000

- LogP: 0.38970

2-Thioxothiazolidine-4-carboxylic Acid セキュリティ情報

- ちょぞうじょうけん:Refrigerator

2-Thioxothiazolidine-4-carboxylic Acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Thioxothiazolidine-4-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T368830-50mg |

2-Thioxothiazolidine-4-carboxylic Acid |

20933-67-9 | 50mg |

$ 374.00 | 2023-09-05 | ||

| A2B Chem LLC | AB19289-25mg |

4-Thiazolidinecarboxylic acid, 2-thioxo- |

20933-67-9 | 25mg |

$2700.00 | 2024-04-20 | ||

| TRC | T368830-25mg |

2-Thioxothiazolidine-4-carboxylic Acid |

20933-67-9 | 25mg |

$ 201.00 | 2023-09-05 | ||

| TRC | T368830-250mg |

2-Thioxothiazolidine-4-carboxylic Acid |

20933-67-9 | 250mg |

$ 1294.00 | 2023-09-05 | ||

| A2B Chem LLC | AB19289-5mg |

4-Thiazolidinecarboxylic acid, 2-thioxo- |

20933-67-9 | 5mg |

$1163.00 | 2024-04-20 |

2-Thioxothiazolidine-4-carboxylic Acid 関連文献

-

Arezoo Habibagahi,Nicholas Alderman,Cariton Kubwabo Anal. Methods 2020 12 4276

-

D. B. Miller,J. H. C. Nayler,H. R. J. Waddington J. Chem. Soc. C 1968 242

-

Madalena C. C. Areias,Kenichi Shimizu,Richard G. Compton Analyst 2016 141 5563

-

Anthony W. DeMartino,David F. Zigler,Jon M. Fukuto,Peter C. Ford Chem. Soc. Rev. 2017 46 21

2-Thioxothiazolidine-4-carboxylic Acidに関する追加情報

2-Thioxothiazolidine-4-Carboxylic Acid (CAS No. 20933-67-9): A Multifunctional Scaffold in Chemical and Biological Research

The 2-Thioxothiazolidine-4-carboxylic acid, identified by the CAS No. 20933-67-9, is a structurally unique organic compound with significant applications in medicinal chemistry, pharmacology, and materials science. Its molecular formula, C₅H₅NOS₂, reveals a fused thiazolidine ring system substituted with a thioxo (C=S) group at position 2 and a carboxylic acid moiety at position 4. This configuration imparts exceptional versatility, enabling its use as a precursor for synthesizing bioactive molecules, pharmaceutical intermediates, and advanced functional materials.

Recent studies highlight the compound’s role in antioxidant and anti-inflammatory drug development. Researchers at the University of Tokyo demonstrated that derivatives of this scaffold exhibit potent scavenging activity against reactive oxygen species (ROS), particularly in models of neurodegenerative diseases. The thioxothiazolidine core was found to stabilize mitochondrial membranes by forming covalent interactions with lipid peroxides, a mechanism validated through mass spectrometry and electron paramagnetic resonance (EPR) spectroscopy.

In the realm of cancer therapeutics, investigations by the European Institute of Chemistry revealed that certain analogs of this compound induce apoptosis in triple-negative breast cancer cells via modulation of the Bcl-2 family proteins. A 2023 study published in Nature Communications showed that conjugation with polyethylene glycol (PEG) enhances its tumor-targeting efficiency by exploiting the enhanced permeability and retention (EPR) effect. This advancement underscores its potential for targeted drug delivery systems.

Synthetic chemists have optimized the preparation of this compound through environmentally benign protocols. Traditional methods involving thiourea condensation with β-keto esters often require harsh conditions, but recent advances leverage microwave-assisted synthesis under solvent-free conditions. A team at MIT reported a yield improvement from 65% to 91% using solid-phase peptide synthesis techniques, significantly reducing waste generation while maintaining product purity.

Beyond pharmaceuticals, the compound’s sulfur-containing heterocyclic structure

20933-67-9 (2-Thioxothiazolidine-4-carboxylic Acid) 関連製品

- 1823071-58-4(Methyl 4-amino-4-(2-bromophenyl)butanoate)

- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)

- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)

- 2172248-65-4(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-3,3-dimethylbutanoic acid)

- 2920402-46-4(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid)

- 1786954-25-3((3S)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine)

- 1837-62-3(Ethyl tert-Octylcarbamate)

- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)

- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)

- 1393560-91-2(4-Chloro-5-(trifluoromethyl)pyridin-3-amine)